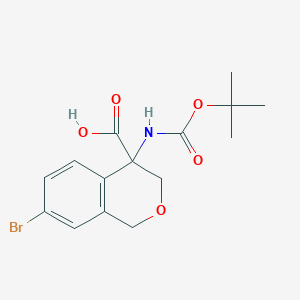
7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the use of tert-butyloxycarbonyl-protected amino acids as starting materials . The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation without the addition of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and coupling techniques as in laboratory settings. The use of room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids can also be applied to industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and Boc-protected amino group play crucial roles in its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Uniqueness
7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid is unique due to its specific structural features, including the presence of a bromine atom and a Boc-protected amino group
Properties
Molecular Formula |
C15H18BrNO5 |
|---|---|
Molecular Weight |
372.21 g/mol |
IUPAC Name |
7-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroisochromene-4-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-15(12(18)19)8-21-7-9-6-10(16)4-5-11(9)15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
PQIABDZSMVCBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COCC2=C1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13056057.png)
![(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate](/img/structure/B13056058.png)

![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate](/img/structure/B13056067.png)
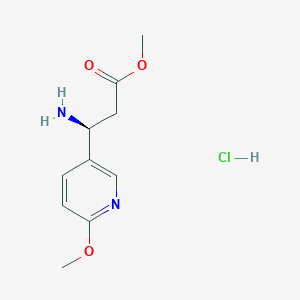
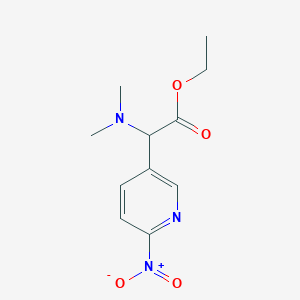
![(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13056089.png)
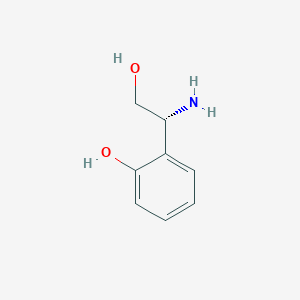
![Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13056091.png)
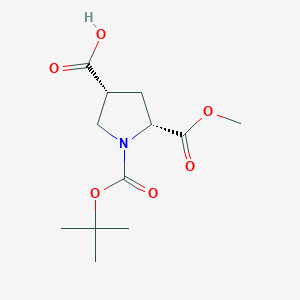
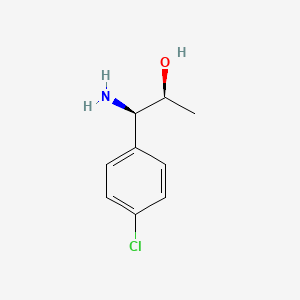
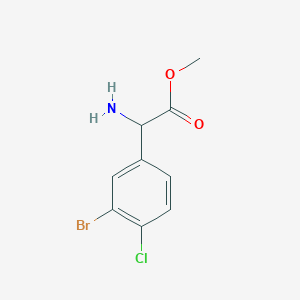
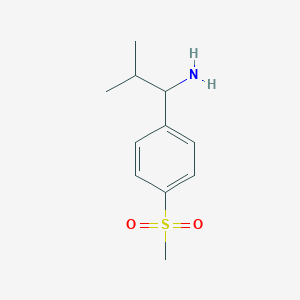
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate](/img/structure/B13056102.png)
